

# Cyclocarbons: A Technical Guide to Synthesis, Discovery, and Characterization

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## Compound of Interest

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**Abstract:** The successful synthesis and characterization of cyclocarbons, the finite, ring-shaped allotropes of carbon, represent a significant milestone in materials science and synthetic chemistry. For decades, these molecules were purely theoretical curiosities due to their extreme reactivity. This guide provides a comprehensive overview of the breakthrough on-surface synthesis techniques that have enabled the creation and analysis of specific cyclocarbons, most notably cyclo[1]carbon. It details the experimental protocols, presents key quantitative data, and illustrates the underlying workflows and reaction pathways, offering a technical resource for professionals in chemical and materials research.

## Introduction: The Elusive Ring of Carbon

Carbon, an element of unparalleled versatility, can form diverse structures known as allotropes, from the  $sp^3$ -hybridized diamond to the  $sp^2$ -hybridized graphene and fullerenes.<sup>[2][3]</sup> The family of  $sp$ -hybridized carbon allotropes, which includes linear carbyne and cyclic cyclocarbons, has been far more elusive.<sup>[4][5]</sup> Cyclo[n]carbons, molecular rings composed of 'n' two-coordinate carbon atoms, have fascinated chemists for over half a century.<sup>[3][6]</sup> Theoretical studies long debated their stability and structure—predicting either a polyynic form with alternating single and triple bonds or a cumulenic form with consecutive double bonds.<sup>[7][8]</sup> However, their high reactivity prevented isolation and characterization in the condensed phase until recent breakthroughs in on-surface synthesis.<sup>[2][9]</sup>

## On-Surface Synthesis: The Key to Stabilization

The definitive synthesis and characterization of cyclocarbons were achieved using on-surface synthesis, a technique where chemical reactions are performed on an atomically clean and inert surface under ultra-high vacuum (UHV) and at cryogenic temperatures (typically ~5 K).<sup>[5]</sup> <sup>[6]</sup> This method offers several advantages:

- **Stabilization:** The inert surface, typically a bilayer of sodium chloride (NaCl) on a copper substrate like Cu(111), minimizes interaction with the highly reactive cyclocarbon product, preventing unwanted side reactions.<sup>[4]</sup><sup>[6]</sup>
- **Atomic Precision:** A combined scanning tunneling microscope (STM) and atomic force microscope (AFM) allows for the manipulation of individual precursor molecules and the precise induction of chemical reactions by applying voltage pulses from the microscope's tip.<sup>[6]</sup><sup>[10]</sup>
- **In-Situ Characterization:** The same AFM instrument, often with a carbon monoxide (CO) functionalized tip, can be used to image the resulting molecules with sub-molecular resolution, allowing for unambiguous structural determination.<sup>[4]</sup><sup>[5]</sup>

## Synthesis of Cyclo[1]carbon (C<sub>18</sub>)

The first cyclocarbon to be successfully synthesized and imaged was cyclo[1]carbon. Two primary routes have been established, both involving the on-surface deprotection of a stable molecular precursor.

### Method 1: Decarbonylation of Cyclocarbon Oxide (C<sub>24</sub>O<sub>6</sub>)

The initial synthesis of C<sub>18</sub> started from a cyclocarbon oxide precursor, C<sub>24</sub>O<sub>6</sub>.<sup>[3]</sup><sup>[11]</sup> The precursor was deposited onto the NaCl/Cu(111) surface, and voltage pulses from an STM tip were used to selectively remove the six carbon monoxide (CO) groups, leading to the formation of the C<sub>18</sub> ring.<sup>[2]</sup><sup>[10]</sup>

### Method 2: Debromination of Bromocyclocarbon (C<sub>18</sub>Br<sub>6</sub>)

A more efficient method was later developed using a brominated precursor,  $C_{18}Br_6$ .<sup>[4][5]</sup> This precursor requires lower voltages for dehalogenation and results in a significantly higher yield of  $C_{18}$ .<sup>[4][12]</sup> The dissociated bromine atoms remain on the NaCl surface and help to immobilize the  $C_{18}$  molecule, facilitating high-resolution imaging.<sup>[4]</sup>

## Quantitative Synthesis Data

The following table summarizes the key quantitative data comparing the two primary synthesis routes for cyclo[1]carbon.

Parameter	$C_{24}O_6$ Precursor	$C_{18}Br_6$ Precursor	Reference
Product	Cyclo[1]carbon	Cyclo[1]carbon	[4][5]
Reaction Type	Decarbonylation	Debromination (Dehalogenation)	[5][11]
Yield	13%	64%	[4][5]
Relative Yield	1x	~5x higher	[4][12]
Activation Barrier (Neutral)	~2.3 eV (for $C_{18}(CO)_6$ )	~2.3 eV	[12]
Effect of Electric Field	Lowers barrier by 0.1- 0.2 eV	Lowers barrier by 0.1- 0.2 eV	[12]
Precursor Stability	Stable for deposition	Solid is shock- sensitive explosive; decomposes at 85- 125 °C	[5]

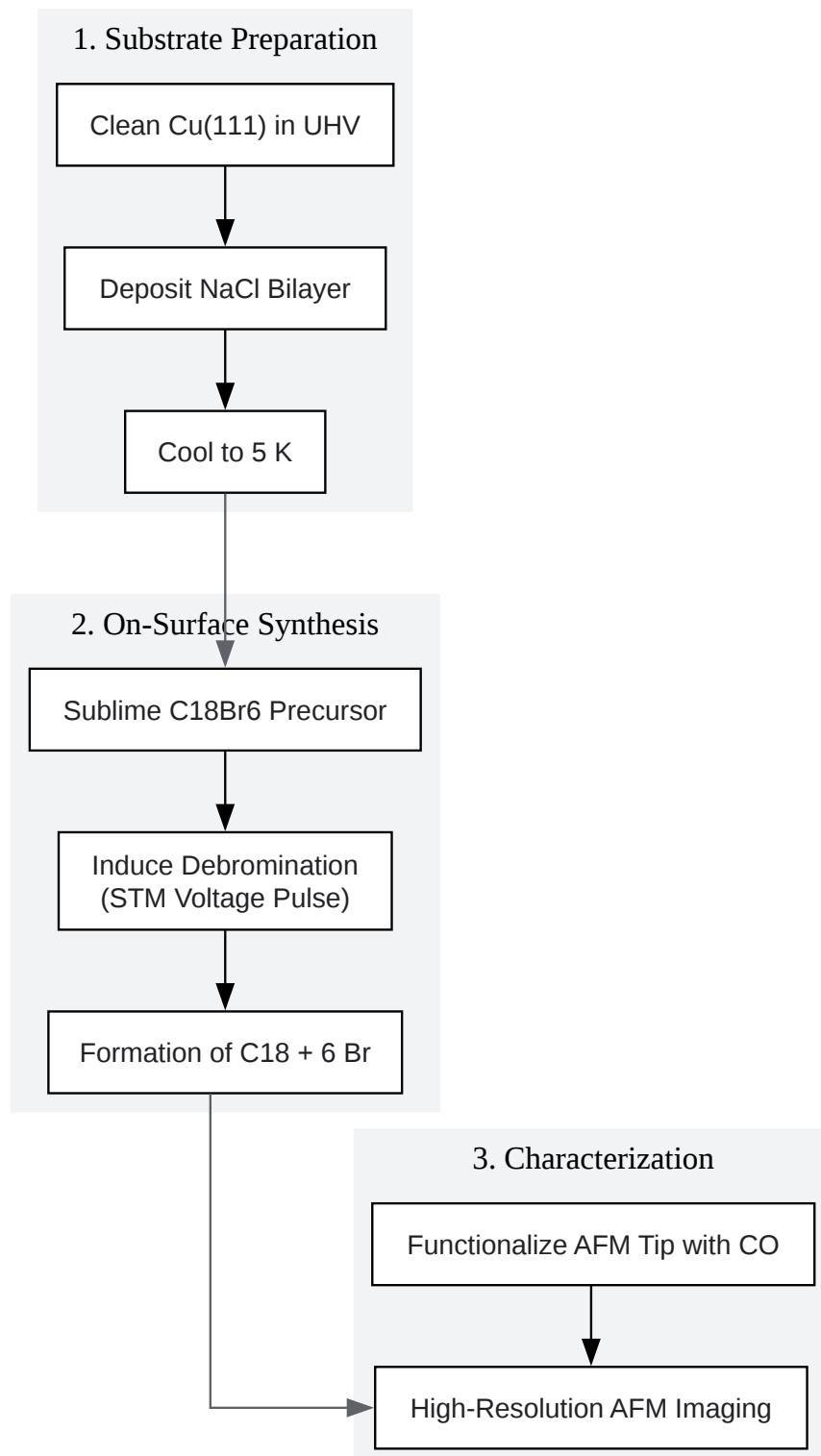
## Experimental Protocol: On-Surface Synthesis of $C_{18}$ from $C_{18}Br_6$

- Substrate Preparation: A Cu(111) single crystal is cleaned in UHV. A bilayer of NaCl is grown on the copper surface by thermal evaporation. The substrate is then cooled to approximately 5 K.<sup>[4][5]</sup>

- Precursor Deposition: The  $C_{18}Br_6$  precursor is thermally sublimed onto the cold  $NaCl/Cu(111)$  surface, resulting in a submonolayer coverage of isolated molecules.[4][5]
- Tip Functionalization: The AFM tip is functionalized by picking up a single CO molecule from the surface to enhance imaging resolution.[4][5]
- Reaction Induction: The AFM/STM tip is positioned over an individual  $C_{18}Br_6$  molecule. Voltage pulses are applied to induce the sequential cleavage of the carbon-bromine bonds.
- Product Formation: The process results in the formation of a cyclo[1]carbon molecule and six bromine atoms adsorbed on the  $NaCl$  surface.
- In-Situ Characterization: The newly formed  $C_{18}$  molecule is immediately imaged using high-resolution AFM to confirm its structure.[4]

## Visualization: $C_{18}$ Synthesis Workflow

## Workflow for On-Surface Synthesis of Cyclo[18]carbon

[Click to download full resolution via product page](#)Caption: Workflow for the on-surface synthesis of C<sub>18</sub>.

## Synthesis of Other Cyclo[n]carbons

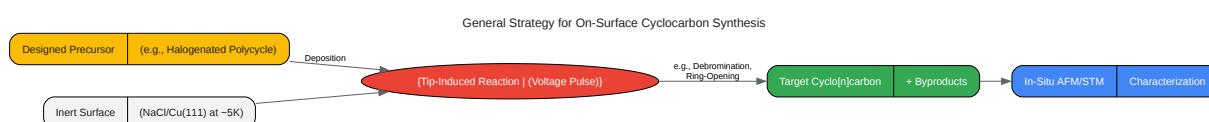
The success with C<sub>18</sub> has paved the way for the synthesis of other cyclocarbons. On-surface synthesis has been used to generate a series of rings, including C<sub>10</sub>, C<sub>12</sub>, C<sub>14</sub>, C<sub>16</sub>, and C<sub>20</sub>.<sup>[9]</sup> <sup>[13]</sup><sup>[14]</sup> More recently, even larger rings like C<sub>30</sub> have been formed by the coupling of smaller C<sub>10</sub> precursors.<sup>[15]</sup><sup>[16]</sup>

A key strategy for some of these syntheses, such as for C<sub>12</sub> and C<sub>20</sub>, is the on-surface retro-Bergman ring-opening reaction, starting from fully halogenated precursors containing four-membered rings.<sup>[13]</sup><sup>[17]</sup>

## Quantitative Data for Other Cyclocarbons

Cyclocarbon	Synthesis Method	Key Property	Value	Reference
C <sub>12</sub>	Retro-Bergman Ring-Opening	Structure	Polyynic, Anti-aromatic	<a href="#">[13]</a> <a href="#">[17]</a>
C <sub>20</sub>	Retro-Bergman Ring-Opening	Structure	Polyynic, Anti-aromatic	<a href="#">[13]</a> <a href="#">[17]</a>
C <sub>20</sub>	Retro-Bergman Ring-Opening	HOMO-LUMO Gap	3.8 eV	<a href="#">[13]</a> <a href="#">[14]</a>
C <sub>30</sub>	Coupling of C <sub>10</sub> Precursors	Structure	Polyynic	<a href="#">[15]</a> <a href="#">[16]</a>

## Visualization: General Synthesis Strategy



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Caption: General strategy for on-surface cyclocarbon synthesis.

## Structural Characterization: Polyynic vs. Cumulenic

A long-standing question was whether cyclocarbons possess a polyynic structure (alternating single and triple bonds) or a cumulenic one (consecutive double bonds). High-resolution AFM imaging has definitively answered this for C<sub>18</sub>. The images reveal a structure with 9-fold symmetry, which is consistent with a polyynic D<sub>9h</sub> structure.[4][5] Cumulenic structures were computationally compared to the experimental images and could be excluded.[4][11] Subsequent studies of other cyclocarbons like C<sub>12</sub>, C<sub>20</sub>, and C<sub>30</sub> have also revealed polyynic structures.[15][17]

## Conclusion and Outlook

The synthesis and discovery of cyclocarbons in the condensed phase mark a new chapter in the chemistry of carbon allotropes. The on-surface synthesis approach, combining low-temperature UHV conditions with the precision of STM/AFM, has been instrumental in overcoming the challenge of their inherent reactivity. The confirmation of the polyynic structure of C<sub>18</sub> and the successful creation of other ring sizes open up new avenues for research.[3]

For drug development professionals and materials scientists, the extreme reactivity and unique electronic properties of cyclocarbons could be harnessed. Their ability to act as potent electron acceptors and their potential for controlled coalescence into larger, novel carbon-rich materials suggests future applications in molecular electronics, nanoengineering, and potentially as building blocks for new therapeutic platforms.[7][8][10] Further research will focus on synthesizing larger and more complex cyclocarbons and exploring their properties and potential applications.

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